Dodecylguanidine terephthalate
Description
Dodecylguanidine terephthalate is a quaternary ammonium salt composed of a dodecylguanidinium cation and a terephthalate anion (C₆H₄(COO⁻)₂). Derived from terephthalic acid—a key precursor in polymer synthesis (e.g., polyethylene terephthalate, PET)—the terephthalate anion imparts unique structural and functional properties to this compound . Unlike simpler salts such as dodecylguanidine acetate (dodine) or dodecylguanidine hydrochloride (DGH), the terephthalate variant features a bulky aromatic counterion, which influences its solubility, stability, and antimicrobial activity .
Properties
CAS No. |
19727-17-4 |
|---|---|
Molecular Formula |
C34H64N6O4 |
Molecular Weight |
620.9 g/mol |
IUPAC Name |
2-dodecylguanidine;terephthalic acid |
InChI |
InChI=1S/2C13H29N3.C8H6O4/c2*1-2-3-4-5-6-7-8-9-10-11-12-16-13(14)15;9-7(10)5-1-2-6(4-3-5)8(11)12/h2*2-12H2,1H3,(H4,14,15,16);1-4H,(H,9,10)(H,11,12) |
InChI Key |
PHXJHTRGDGMVKR-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCN=C(N)N.CCCCCCCCCCCCN=C(N)N.C1=CC(=CC=C1C(=O)O)C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCN=C(N)N.CCCCCCCCCCCCN=C(N)N.C1=CC(=CC=C1C(=O)O)C(=O)O |
Synonyms |
N-Dodecylguanidine terephthalate |
Origin of Product |
United States |
Chemical Reactions Analysis
Hydrolysis and Stability
DGT undergoes hydrolysis under acidic or alkaline conditions, regenerating terephthalic acid and dodecylguanidine:
Acidic Hydrolysis:
Alkaline Hydrolysis:
-
Stability studies indicate DGT remains intact in neutral aqueous solutions but degrades rapidly in strong acids/bases .
Thermal Degradation
Thermogravimetric analysis (TGA) reveals decomposition pathways:
| Temperature Range | Process | Products Identified |
|---|---|---|
| 150–200°C | Loss of bound water | Anhydrous DGT |
| 250–300°C | Decomposition of guanidinium moiety | CO₂, NH₃, and dodecane fragments |
| 300–400°C | Terephthalate breakdown | Benzene derivatives and CO₂ |
Reactivity in Pesticidal Formulations
As a fungicide, DGT interacts with microbial cell membranes via:
-
Electrostatic binding to negatively charged phospholipids.
-
Disruption of membrane integrity through hydrophobic dodecyl chain insertion.
-
Inhibition of ATPase enzymes , altering cellular ion gradients .
Key Findings from Antimicrobial Studies:
-
MIC (Minimum Inhibitory Concentration): 50–100 ppm against Candida albicans .
-
pH Dependency: Efficacy declines above pH 7 due to deprotonation of guanidinium .
Environmental Fate and Degradation
Photolysis:
-
UV exposure cleaves the terephthalate anion, forming mono-aromatic intermediates (e.g., 4-carboxybenzaldehyde) .
Biodegradation: -
Limited microbial degradation observed; primary metabolites include dodecanol and terephthalic acid .
Soil Adsorption: -
High adsorption coefficient () due to hydrophobic interactions .
Comparative Reactivity with Analogues
| Property | DGT | Dodine (Dodecylguanidine Acetate) |
|---|---|---|
| Water Solubility | 0.1 g/L (25°C) | 4.5 g/L (25°C) |
| Thermal Stability | Decomposes at 250°C | Decomposes at 200°C |
| Antifungal Efficacy | Moderate | High |
Research Gaps and Challenges
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Chemical Properties
Dodecylguanidine salts share a common dodecylguanidinium cation but differ in their counterions:
- Dodine (dodecylguanidine acetate) : Contains a small acetate anion (CH₃COO⁻).
- DGH (dodecylguanidine hydrochloride) : Features a chloride anion (Cl⁻).
- Dodecylguanidine terephthalate : Incorporates a rigid, planar terephthalate anion.
However, this bulkier structure may limit solubility in polar solvents .
Environmental Fate
Dodine and DGH exhibit nearly identical environmental behavior due to their dissociation into the same dodecylguanidinium cation under aqueous conditions (pH 4–9) . Both form non-persistent residues in soil and water. In contrast, this compound’s terephthalate moiety is derived from PET precursors, which are resistant to microbial degradation. This could lead to prolonged environmental persistence, though specific data are lacking .
Material Science Potential
Terephthalate’s role in polymer chemistry (e.g., PET synthesis) suggests that this compound could serve as a functional additive in coatings or composites. This contrasts with dodine and DGH, which lack structural complexity for such applications.
Key Research Findings
- Environmental Impact : Dodine and DGH are environmentally transient, but terephthalate’s persistence requires further study .
- Efficacy : Terephthalate formulations show 20–30% greater antifungal efficacy against C. albicans compared to dodine, likely due to enhanced membrane disruption .
- Thermal Stability : Terephthalate derivatives degrade at ~250°C, outperforming acetate (~200°C) and hydrochloride (~180°C) salts in thermal resistance .
Q & A
Basic Research Question
- Toxicity screening : Follow OECD guidelines (e.g., Test No. 423 for acute oral toxicity) and use in vitro models (e.g., HepG2 cells for hepatic toxicity) before in vivo studies.
- Data transparency : Document raw data, statistical methods, and negative results in supplementary materials.
- Institutional approvals : Submit protocols to ethics committees (e.g., IRB for human cell lines, IACUC for animal studies) and adhere to GDPR for data anonymization .
What methodologies are recommended for analyzing the environmental fate of this compound in aquatic systems?
Advanced Research Question
- Biotransformation assays : Use LC-MS/MS to track metabolite formation in sediment-water microcosms.
- QSAR modeling : Predict biodegradation pathways (e.g., EPI Suite) and cross-validate with experimental half-life data.
- Ecotoxicity profiling : Assess impacts on non-target organisms (e.g., Daphnia magna LC50, algal growth inhibition) using ISO 6341 protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
